4-Methyldaphnetin
Description
Overview of Coumarin (B35378) Derivatives in Bioscience
Coumarins, a class of natural products found in many plants, fungi, and bacteria, are recognized for their wide range of biological activities. nih.gov Their simple structure, low molecular weight, and high bioavailability make them promising lead compounds in drug discovery and development. nih.gov Coumarin derivatives have demonstrated a multitude of pharmacological effects, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, and antitumor activities. frontiersin.orgnih.govresearchgate.net The unique oxygen-containing heterocyclic structure of coumarins allows them to interact with various enzymes and receptors in living organisms. nih.govmdpi.com This has led to their investigation for applications in treating neurodegenerative diseases, cancer, and inflammation. frontiersin.org Beyond their therapeutic potential, the luminescent properties of some coumarin derivatives make them valuable as fluorescent probes in biological research. nih.gov
Significance of Hydroxylation Patterns in Coumarin Bioactivity
The position and number of hydroxyl groups on the coumarin skeleton play a crucial role in determining their biological and pharmacological properties. nih.gov Hydroxylation can significantly influence a coumarin's antioxidant capacity and its ability to inhibit enzymes. For instance, studies on various hydroxylated coumarins have shown that the placement of hydroxyl groups affects their tyrosinase inhibitory and antioxidant activities. nih.gov The presence of hydroxyl groups at specific positions, such as the 7 and 8 positions, has been found to be fundamental for both primary and secondary antioxidant activity. nih.gov Furthermore, the hydroxylation pattern can impact how coumarins are metabolized in the body. nih.gov Research has indicated that coumarin can be hydroxylated at multiple positions, with 7-hydroxycoumarin being a major metabolite. nih.gov The specific arrangement of hydroxyl groups, as seen in the catecholic motif of 6,7- and 7,8-dihydroxylated coumarins, has been shown to be important for their antioxidant activity. nih.gov
Contextualizing 7,8-Dihydroxy-4-methylcoumarin within Natural Product Research
7,8-Dihydroxy-4-methylcoumarin, also known as 4-methyldaphnetin, is a naturally derived coumarin derivative found in various plant sources. scbt.combiosynth.com It serves as a precursor in the synthesis of other 4-methylcoumarin (B1582148) derivatives and is recognized for its own distinct biological activities. nih.govselleckchem.com Research into this specific compound is driven by its potential therapeutic applications, stemming from its antioxidant and neuroprotective properties. biosynth.comnih.gov Studies have explored its role in alleviating conditions like cholestasis and depression-like behaviors. nih.govnih.gov The investigation of 7,8-Dihydroxy-4-methylcoumarin is part of a broader effort in natural product research to identify and characterize bioactive compounds for the development of new therapeutic agents. mdpi.com Its multifaceted pharmacological actions, including enzyme inhibition and free radical scavenging, make it a compound of significant interest in the fields of pharmacology and medicinal chemistry. biosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQBYMPNIJXFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175295 | |
| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
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Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-77-9 | |
| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
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| Record name | 4-Methyldaphnetin | |
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| Record name | 4-Methyldaphnetin | |
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| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
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| Record name | 7,8-dihydroxy-4-methyl-2-benzopyrone | |
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Synthesis Methodologies and Derivatization Strategies for 7,8 Dihydroxy 4 Methylcoumarin
Pechmann Condensation for 7,8-Dihydroxy-4-methylcoumarin Synthesis
The Pechmann condensation is a cornerstone method for synthesizing coumarins, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. jetir.orgrasayanjournal.co.in This reaction proceeds through a three-step mechanism: transesterification, intramolecular electrophilic aromatic substitution, and dehydration. rasayanjournal.co.in For the synthesis of 4-methylcoumarin (B1582148) derivatives, ethyl acetoacetate is commonly used as the β-ketoester. jetir.orgslideshare.net The synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate is a well-documented example of this reaction. slideshare.netyoutube.com
The efficiency of the Pechmann condensation is highly dependent on the choice of catalyst and reaction conditions. A variety of acid catalysts, both Brønsted and Lewis acids, have been employed to accelerate the reaction. rasayanjournal.co.in
Catalysts : Concentrated sulfuric acid is a traditional and effective condensing agent, though it can require lengthy reaction times of 12-24 hours. jetir.orgwordpress.com To improve yields and reduce environmental impact, various other catalysts have been explored. Lewis acids such as SnCl₂, SnCl₂·2H₂O, AlCl₃, and ZnCl₂ have been tested, with SnCl₂·2H₂O and AlCl₃ showing particular effectiveness in producing 7-hydroxy-4-methyl coumarin (B35378). rasayanjournal.co.inui.ac.id Heterogeneous catalysts like Amberlyst-15, a solid polymeric acid, have been used to achieve high yields (up to 95%) under solvent-free conditions at 110°C. scispace.comscispace.com Nano-crystalline sulfated-zirconia has also proven to be a highly efficient and reusable catalyst. wordpress.com Other catalysts, such as oxalic acid, have also been utilized. sathyabama.ac.in
Solvents : While the reaction is often performed under solvent-free conditions, the effect of solvents has been studied. rasayanjournal.co.inscispace.com The use of solvents like polar nitrobenzene and non-polar toluene has been observed to slow the reaction kinetics, likely due to the slow bulk diffusion of reactants. wordpress.com
Table 1: Comparison of Catalysts in Pechmann Condensation for 4-Methylcoumarin Synthesis
| Catalyst | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | 5°C to Room Temp, 18h | 88% | jetir.org |
| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 110°C, Solvent-free | 95% | scispace.comscispace.com |
| SnCl₂·2H₂O | Resorcinol, Ethyl acetoacetate | 800W Microwave, 260s, Solvent-free | 55.25% | rasayanjournal.co.in |
| AlCl₃ | Resorcinol, Ethyl acetoacetate | 800W Microwave, Solvent-free | Moderate-High | rasayanjournal.co.in |
| Oxalic Acid | Resorcinol, Ethyl acetoacetate | Ethanol, Reflux | - | sathyabama.ac.in |
| Sulfated-zirconia | m-Hydroxy phenol, Ethyl acetoacetate | 170°C, 3h | 94% | wordpress.com |
Microwave irradiation has emerged as a powerful tool to accelerate the Pechmann condensation, significantly reducing reaction times and often improving yields. rasayanjournal.co.inscispace.com This method is valued for its simplicity and efficiency. researchgate.net
Solvent-free, microwave-assisted synthesis of 7-hydroxy-4-methyl coumarin has been successfully achieved using various catalysts. With 10 mol% SnCl₂·2H₂O as a catalyst, an optimal yield of 55.25% was obtained after 260 seconds of irradiation at 800W. rasayanjournal.co.inui.ac.id The hydrated form of the catalyst (SnCl₂·2H₂O) is believed to be more effective as the water molecules can increase Lewis acid sites and absorb microwave energy. rasayanjournal.co.in Other catalysts like p-toluenesulfonic acid (PTSA) have also been used, yielding 48.36% of the product in 150 seconds. researchgate.net Using zirconium sulfate tetrahydrate as a catalyst under 500W microwave radiation for 12 minutes resulted in a yield of 87.5%. asianpubs.org A study using nano-crystalline sulfated-zirconia under microwave conditions achieved an excellent yield of 99% in just 15 minutes at 150°C. wordpress.com
Biocatalytic Approaches to 7,8-Dihydroxy-4-methylcoumarin Derivatives
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing coumarin derivatives. Enzymes, particularly lipases, are employed for their ability to catalyze reactions with high specificity under mild conditions. nih.govmdpi.com
The lipase from Rhizopus oryzae (ROL) has been successfully used for the highly regioselective acylation of 7,8-dihydroxy-4-methylcoumarin (DHMC). nih.govnih.gov This enzymatic approach is advantageous for synthesizing specific acylated derivatives that are difficult to obtain through purely chemical routes. nih.govnih.gov The reaction typically involves suspending the lipase in an organic solvent, such as tetrahydrofuran (THF), at a controlled temperature (e.g., 45°C) with an acid anhydride as the acylating agent. nih.govresearchgate.net
The key feature of this method is its regioselectivity. The ROL enzyme selectively catalyzes acylation at the C-8 hydroxyl group of the DHMC molecule, leaving the C-7 hydroxyl group untouched. researchgate.net This specificity was confirmed by single X-ray crystal analysis of the resulting product, 8-acetoxy-7-hydroxy-4-methylcoumarin. researchgate.net Fungal lipases like ROL are often preferred due to their low cost, stability, substrate specificity, and activity in organic solvents. nih.gov
Using the ROL-mediated approach, a series of mono-acylated 8-acyloxy-7-hydroxy-4-methylcoumarins have been synthesized. nih.govnih.gov By varying the acid anhydride used as the acylating agent, different ester derivatives can be produced. nih.govresearchgate.net For example, acetic anhydride yields 8-acetoxy-7-hydroxy-4-methylcoumarin. researchgate.netresearchgate.net Other anhydrides, such as propanoic, butanoic, pentanoic, hexanoic, and benzoic anhydride, have also been used to create a range of novel esters. researchgate.net It has been observed that as the size of the acyl group's alkyl chain increases, the reaction time tends to increase while the product yield decreases. nih.gov
In addition to mono-acylated products, di-acetylated derivatives like 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC) have also been synthesized. researchgate.netresearchgate.net These derivatives are often prepared to study how the degree of acetylation affects the compound's biological activities. researchgate.net
Table 2: ROL-Catalyzed Regioselective Acylation of 7,8-Dihydroxy-4-methylcoumarin
| Acylating Agent (Acid Anhydride) | Product | Reaction Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Acetic Anhydride | 8-acetoxy-7-hydroxy-4-methylcoumarin | 12 | 85 | researchgate.net |
| Propanoic Anhydride | 7-hydroxy-4-methyl-8-propanoyloxycoumarin | 14 | 82 | researchgate.net |
| Butanoic Anhydride | 8-butanoyloxy-7-hydroxy-4-methylcoumarin | 16 | 78 | researchgate.net |
| Pentanoic Anhydride | 7-hydroxy-4-methyl-8-pentanoyloxycoumarin | 18 | 75 | researchgate.net |
| Hexanoic Anhydride | 8-hexanoyloxy-7-hydroxy-4-methylcoumarin | 20 | 70 | researchgate.net |
| Benzoic Anhydride | 8-benzoyloxy-7-hydroxy-4-methylcoumarin | 24 | 65 | researchgate.net |
Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of novel derivatives of 7,8-dihydroxy-4-methylcoumarin is a key strategy for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence the biological and pharmacological properties of the molecule, such as anticancer activity. nih.gov
A variety of derivatives have been synthesized and evaluated. For instance, SAR studies on 4-methylcoumarins have shown that 7,8-dihydroxycoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position are a particularly effective subgroup against certain cancer cell lines. nih.gov One of the most potent compounds in this series was a derivative with an n-decyl chain at the C3 position. nih.gov
Other synthetic modifications include:
Acetylation : Converting the hydroxyl groups to acetoxy groups, as seen in 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs), which also showed notable cytotoxic activity, especially with ethoxycarbonylmethyl moieties at the C3 position. nih.gov
Halogenation : Introducing bromine atoms, such as in 6-bromo-4-bromomethyl-7-hydroxycoumarin, has also been explored to evaluate its impact on bioactivity. nih.gov
Formylation and Schiff Base Formation : The parent compound 7-hydroxy-4-methylcoumarin can be converted to 8-formyl-7-hydroxy-4-methylcoumarin via the Duff reaction. This aldehyde can then be reacted with various amines to synthesize novel Schiff base derivatives, which are investigated for their biological potential. researchgate.net
Heterocyclic Integration : More complex derivatives have been created by incorporating other heterocyclic rings, such as flavanone and isoxazoline moieties, onto the coumarin scaffold. ijpcbs.com
These synthetic efforts provide a diverse range of compounds, allowing researchers to systematically investigate the relationship between chemical structure and biological function, potentially leading to the discovery of new therapeutic agents. nih.gov
Introduction of Substituents at C3 Position
The C3 position of the coumarin ring is a common target for substitution, as modifications at this site can significantly influence the molecule's electronic properties and biological interactions. A primary strategy for introducing substituents at the C3 position involves the Pechmann condensation reaction. This method typically uses a phenol and a β-ketoester as starting materials.
For the synthesis of C3-substituted 7,8-dihydroxycoumarins, the reaction would involve pyrogallol (1,2,3-trihydroxybenzene) and a suitably substituted β-ketoester in the presence of a catalyst, such as scandium (III) trifluoromethanesulfonate. By selecting different β-ketoesters, a variety of substituents can be incorporated at the C3 position. Research has demonstrated the successful introduction of both alkyl groups and electron-withdrawing groups using this approach nih.gov.
Key Research Findings:
Alkyl Substituents: The use of β-ketoesters like ethyl acetoacetate or ethyl propionylacetate leads to the introduction of methyl (CH₃) or ethyl (C₂H₅) groups at the C3 position, respectively nih.gov.
Electron-Withdrawing Groups: To enhance the electrophilic character of the coumarin ring, electron-withdrawing groups such as chloro (Cl), fluoro (F), or cyano (CN) can be introduced. This is achieved by using corresponding α-substituted β-ketoesters in the condensation reaction nih.gov.
The table below summarizes the synthesis of various C3-substituted 7,8-dihydroxy-4-methylcoumarin derivatives.
| C3 Substituent | β-Ketoester Starting Material | Catalyst Example | Reference |
| Methyl (-CH₃) | Ethyl acetoacetate | Sc(OTf)₃ | nih.gov |
| Ethyl (-C₂H₅) | Ethyl propionylacetate | Sc(OTf)₃ | nih.gov |
| Chloro (-Cl) | Ethyl 2-chloroacetoacetate | Sc(OTf)₃ | nih.gov |
| Fluoro (-F) | Ethyl 2-fluoroacetoacetate | Sc(OTf)₃ | nih.gov |
| Cyano (-CN) | Ethyl 2-cyanoacetoacetate | Sc(OTf)₃ | nih.gov |
Aminomethyl and Crown Ether Derivatives
Aminomethyl Derivatives:
The introduction of aminomethyl groups, typically at the C8 position, is often achieved through the Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. For hydroxycoumarins, the phenolic hydroxyl groups activate the aromatic ring, making the ortho position (C8) susceptible to electrophilic substitution.
While studies have detailed the Mannich reaction on 7-hydroxy-4-methylcoumarin journalirjpac.comacs.orgsathyabama.ac.in, the same principle applies to the 7,8-dihydroxy analogue. The reaction would proceed by treating 7,8-dihydroxy-4-methylcoumarin with formaldehyde and a selected secondary amine (e.g., morpholine, piperidine, or diethylamine) to yield the corresponding 8-(aminomethyl)-7,8-dihydroxy-4-methylcoumarin derivative. Microwave-assisted synthesis has been shown to be a more efficient method for this transformation, offering better yields and shorter reaction times compared to conventional heating journalirjpac.com.
Crown Ether Derivatives:
Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. Incorporating a coumarin moiety into a crown ether structure can create fluorescent ionophores. The synthesis of such derivatives can be approached by using a dihydroxy-substituted aromatic compound as a starting point for building the macrocyclic ring. A plausible synthetic route for a 7,8-dihydroxy-4-methylcoumarin-based crown ether would involve reacting the dihydroxycoumarin with a dihalo-polyether chain under basic conditions to facilitate the Williamson ether synthesis, leading to the formation of the macrocycle.
Schiff Base Derivatives
Schiff bases, characterized by the imine (-C=N-) functional group, are important derivatives in medicinal chemistry. The synthesis of Schiff base derivatives of 7,8-dihydroxy-4-methylcoumarin typically involves a two-step process:
Formylation: An aldehyde (formyl) group is introduced onto the coumarin ring. This is commonly achieved via electrophilic substitution reactions such as the Duff reaction (using hexamethylenetetramine) or the Vilsmeier-Haack reaction researchgate.netdergipark.org.tr. For a hydroxy-activated coumarin ring, the formylation preferentially occurs at an available ortho or para position, such as C8. This step yields an intermediate like 8-formyl-7,8-dihydroxy-4-methylcoumarin.
Condensation: The resulting formyl-coumarin derivative is then reacted with a primary aromatic or aliphatic amine. This condensation reaction forms the imine bond of the Schiff base connectjournals.comorientjchem.orgrdd.edu.iq.
This methodology has been successfully applied to synthesize a wide array of Schiff bases from 7-hydroxy-4-methylcoumarin, and the same principles are directly applicable to the 7,8-dihydroxy variant researchgate.netdergipark.org.trconnectjournals.com.
| Reaction Step | Reagents | Purpose | Reference |
| Formylation | Hexamethylenetetramine (Duff Reaction) | Introduces a -CHO group at the C8 position | researchgate.netdergipark.org.tr |
| Condensation | Aromatic/Aliphatic Primary Amine (R-NH₂) | Forms the imine (-CH=N-R) linkage | connectjournals.comorientjchem.org |
Radiolabeling for Tracing and Imaging Studies
Radiolabeling of coumarin derivatives with positron-emitting isotopes, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), allows for their use as probes in Positron Emission Tomography (PET) imaging nih.gov. PET is a powerful non-invasive imaging technique used to visualize and quantify biological processes in vivo.
While specific radiolabeling of 7,8-dihydroxy-4-methylcoumarin has not been extensively detailed, established strategies for labeling other coumarin analogues can be applied nih.govnih.govnih.gov.
Strategies for Radiolabeling:
¹¹C-Labeling: Carbon-11 is often introduced via methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. For 7,8-dihydroxy-4-methylcoumarin, one of the hydroxyl groups could be methylated to introduce the ¹¹C label.
¹⁸F-Labeling: Fluorine-18 is typically incorporated by nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) on a precursor molecule with [¹⁸F]fluoride nih.govfrontiersin.org. To prepare a radiolabeled version of 7,8-dihydroxy-4-methylcoumarin, a precursor would need to be synthesized with such a leaving group, for example, on an alkyl chain attached to one of the hydroxyl groups. The development of such PET tracers could enable the non-invasive study of the pharmacokinetics and target engagement of this class of compounds.
Molecular Mechanisms and Cellular Targets of 7,8 Dihydroxy 4 Methylcoumarin
Oxidative Stress Modulation and Free Radical Scavenging
7,8-Dihydroxy-4-methylcoumarin, a derivative of 4-methylcoumarin (B1582148), demonstrates significant antioxidant properties through various mechanisms. Its structure, particularly the presence of ortho-hydroxyl groups, makes it an effective agent in combating oxidative stress.
Research has identified 7,8-Dihydroxy-4-methylcoumarin as a potent scavenger of free radicals. In a comparative study of eight synthetic 4-methylcoumarins, it was found to be the most efficient antioxidant in quenching peroxyl radicals. nih.govresearchgate.net Its ability to scavenge free radicals is a key component of its neuroprotective effects, as it can inhibit the generation of reactive oxygen species (ROS) induced by glutamate toxicity. While the compound shows strong antioxidant activity in chemical assays, its biological effects can be complex. For instance, in studies on human lung adenocarcinoma cells, an increase in ROS levels was observed after treatment, and pre-treatment with an antioxidant did not prevent apoptosis, suggesting that its cellular actions are not solely defined by direct ROS scavenging in all contexts. core.ac.uk
| Assay/Model | Finding | Source |
|---|---|---|
| DPPH Radical Scavenging | Showed 92% antioxidant activity at a concentration of 25 µg/mL. | osjournal.org |
| Peroxyl Radical Quenching | Identified as the most efficient antioxidant among eight related synthetic compounds. | nih.govresearchgate.net |
| Glutamate-Induced Toxicity in HT-22 Cells | Inhibited the generation of reactive oxygen species. |
The antioxidant capacity of 7,8-Dihydroxy-4-methylcoumarin extends to protecting lipids from oxidative damage. Its effectiveness was demonstrated in an in vitro model that measures the oxidative modification of human low-density lipoprotein (LDL). nih.govresearchgate.net By inhibiting the oxidation of LDL, the compound shows its potential to prevent lipid peroxidation, a critical process in cellular injury and the progression of various diseases.
In addition to directly scavenging free radicals, 7,8-Dihydroxy-4-methylcoumarin helps preserve the endogenous antioxidant defense system. Studies have shown that it can inhibit glutamate-induced glutathione (B108866) depletion in hippocampal HT-22 cells. Glutathione is a crucial intracellular antioxidant, and by preventing its depletion, the compound further protects cells from oxidative stress.
The antioxidant activity of 7,8-Dihydroxy-4-methylcoumarin is rooted in its chemical structure, which facilitates the neutralization of free radicals through specific chemical reactions. Electrochemical and chemical oxidation studies have elucidated these mechanisms.
The primary mechanisms include:
Electron Transfer : The anodic oxidation of 7,8-Dihydroxy-4-methylcoumarin happens through a reversible, one-step, two-electron process. nih.gov This action results in the formation of a stable phenoxonium cation. nih.gov
Hydrogen Atom (H-atom) Transfer : In the presence of an H-atom acceptor, the compound undergoes chemical oxidation that yields a stable neutral quinonic product. nih.gov This ability to donate a hydrogen atom is characteristic of phenolic antioxidants, which can readily give a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable radical species. scholaris.ca
These studies confirm that 7,8-Dihydroxy-4-methylcoumarin can act as an antioxidant through both electron transfer and hydrogen atom transfer mechanisms. nih.gov
Enzyme Inhibition and Modulation
The interaction of 7,8-Dihydroxy-4-methylcoumarin with enzymes is a key aspect of its biological activity. Its effects on tyrosinase, an enzyme central to melanin (B1238610) production, have been a subject of investigation.
The effect of 7,8-Dihydroxy-4-methylcoumarin on tyrosinase appears to be inhibitory or neutral rather than activational. While its melanogenic effect has not been definitively reported, studies on its impact in melanoma cell lines noted cytotoxicity at various tested concentrations. researchgate.net
Molecular docking simulations were performed to investigate the interaction between this compound and mushroom tyrosinase. The results predicted a strong binding affinity, as detailed in the table below.
| Compound | Binding Energy (kcal/mol) | Observed Effect | Source |
|---|---|---|---|
| 5,7-dihydroxy-4-methylcoumarin (B191047) | -6.8 | Activator | |
| 6,7-dihydroxy-4-methylcoumarin | -7.0 | No activation | |
| 7,8-dihydroxy-4-methylcoumarin | -7.3 | No activation | |
| 8-methoxypsoralen (Control Activator) | -6.8 | Activator |
Despite the strong predicted binding affinity, experimental studies have shown that 7,8-dihydroxy-4-methylcoumarin does not activate tyrosinase. It is suggested that the ortho-dihydroxy configuration on the molecule, while beneficial for antioxidant activity, may negatively affect the activation of the enzyme.
Cell Signaling Pathway Regulation
7,8-Dihydroxy-4-methylcoumarin (DHMC) has been shown to regulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in controlling cellular processes such as proliferation, differentiation, and apoptosis. In different cell types, DHMC exerts inhibitory effects on key components of the MAPK cascade. Studies on A549 human lung adenocarcinoma cells indicate that DHMC induces apoptosis partly through the inhibition of the ERK/MAPK signaling pathway. nih.govcore.ac.ukbohrium.com Similarly, in LPS-stimulated RAW 264.7 cells, DHMC was found to inhibit the phosphorylation of several MAPKs, including ERK, JNK, and p38, in a concentration-dependent manner.
Current research indicates that 7,8-Dihydroxy-4-methylcoumarin (DHMC) is an inhibitor of the c-Jun N-terminal kinase (JNK) pathway in specific inflammatory contexts. In studies conducted on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, DHMC was observed to inhibit the phosphorylation of JNK in a concentration-dependent manner. This suggests a role for DHMC in downregulating inflammatory signaling cascades that are mediated by JNK. In contrast, a methylated derivative, 7,8-dimethoxy-4-methylcoumairn (DMMC), has been shown to activate the MAPK signaling pathway through the phosphorylation of JNK in B16-F10 melanoma cells. researchgate.netresearchgate.net
The inhibitory effect of 7,8-Dihydroxy-4-methylcoumarin (DHMC) on the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a documented mechanism contributing to its biological activity. In A549 human non-small cell lung carcinoma cells, DHMC-induced apoptosis is linked to the partial inhibition of the ERK/MAPK signaling pathway. nih.gov Treatment of these cells with DHMC leads to a decrease in the phosphorylation of ERK1/2. core.ac.uk This finding is corroborated by research in RAW 264.7 macrophage cells, where DHMC also inhibited the phosphorylation of ERK in response to inflammatory stimuli.
| Pathway | Effect | Cell Line | Key Findings |
|---|---|---|---|
| JNK Pathway | Inhibition | RAW 264.7 | Concentration-dependent inhibition of JNK phosphorylation. |
| ERK1/2 Pathway | Inhibition | A549, RAW 264.7 | Partial inhibition contributes to apoptosis in A549 cells; decreased phosphorylation of ERK1/2. nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathways
p38 Pathway Analysis
Research into the specific effects of 7,8-Dihydroxy-4-methylcoumarin on the p38 mitogen-activated protein kinase (MAPK) pathway has indicated a lack of significant involvement in its pro-apoptotic activity in certain cancer cell types. A study on human leukemic cells revealed that the pro-apoptotic effects of 7,8-Dihydroxy-4-methylcoumarin were mediated by the activation of JNKs and inhibition of the ERK1/2 and PI3K/Akt pathways, with no participation of the p38 cascade after 24 hours of treatment researchgate.net. This suggests that the cytotoxic mechanisms of this compound in these cells are independent of p38 signaling.
PI3K/Akt Pathway Modulation
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers nih.govmdpi.com. Evidence demonstrates that 7,8-Dihydroxy-4-methylcoumarin exerts part of its anticancer effects by modulating this pathway. In human leukemic cells, the pro-apoptotic activity of 7,8-Dihydroxy-4-methylcoumarin has been shown to be mediated in part by the inhibition of the PI3K/Akt pathway researchgate.net. This inhibitory action disrupts downstream signaling that would typically promote cell survival, thereby contributing to the induction of apoptosis. The broader family of coumarins has been recognized for their potential to inhibit the PI3K/Akt signaling pathway, suggesting a common mechanism of action for this class of compounds nih.govmdpi.com.
NF-κB Pathway Inhibition
The nuclear factor-kappa B (NF-κB) pathway is intrinsically linked to the PI3K/Akt signaling cascade and plays a crucial role in inflammation, immunity, and cancer cell survival. Research has demonstrated that 7,8-dihydroxycoumarin can suppress the proliferation of human lung adenocarcinoma A549 cells by inducing apoptosis through the suppression of Akt/NF-κB signaling. This inhibition disrupts the anti-apoptotic signals that are often overexpressed in lung adenocarcinoma cells, contributing to the compound's therapeutic potential.
PKA/cAMP and GSK3β Pathway Activation
While direct evidence for the effect of 7,8-Dihydroxy-4-methylcoumarin on the Protein Kinase A (PKA)/cyclic AMP (cAMP) and Glycogen Synthase Kinase 3β (GSK3β) pathways is limited, studies on structurally related coumarin derivatives provide insights into potential mechanisms. For instance, 5,7-dihydroxy-4-methylcoumarin has been shown to activate the PKA and GSK3β pathways in B16F10 murine melanoma cells nih.gov. Similarly, 6-methylcoumarin has been found to activate GSK3β and β-catenin phosphorylation mdpi.com. The PKA/cAMP pathway is a key regulator of various cellular processes, and its activation can lead to the phosphorylation of transcription factors that influence cell growth and differentiation mdpi.com.
Apoptosis Induction Mechanisms
Role in Non-Small Cell Lung Cancer and Leukemia Cell Lines
7,8-Dihydroxy-4-methylcoumarin has been identified as a potent inducer of apoptosis in both non-small cell lung cancer (NSCLC) and leukemia cell lines, although the specifics of the mechanism can differ.
In A549 human NSCLC cells, 7,8-Dihydroxy-4-methylcoumarin induces apoptosis through a mitochondria-mediated, caspase-dependent pathway core.ac.uknih.gov. This process is characterized by the release of mitochondrial cytochrome c and the subsequent activation of caspase-9 and -3 core.ac.uk. Interestingly, this apoptotic induction appears to be independent of reactive oxygen species (ROS), as pretreatment with antioxidants did not offer a protective effect core.ac.uknih.gov.
In the U-937 promonocytic leukemia cell line, 7,8-Dihydroxy-4-methylcoumarin demonstrates potent and selective anti-proliferative and apoptosis-inducing effects nih.gov. The mechanism in these cells involves the activation of the JNK pathway, which is a crucial mediator of the induced apoptosis nih.gov. Dihydroxylated coumarins, including the 7,8-dihydroxy variant, have been shown to induce DNA fragmentation and the characteristic morphological changes associated with programmed cell death in U-937 cells researchgate.net. This selective cytotoxicity towards cancer cells over normal peripheral blood mononuclear cells highlights its potential as a chemotherapeutic agent nih.gov.
| Cell Line | Cancer Type | Key Apoptotic Mechanisms |
|---|---|---|
| A549 | Non-Small Cell Lung Cancer | Mitochondria-mediated, caspase-dependent, ROS-independent |
| U-937 | Leukemia | JNK pathway activation, selective cytotoxicity |
c-myc Downregulation and p21WAF1/CIP1 Induction
The regulation of the proto-oncogene c-myc and the cell cycle inhibitor p21WAF1/CIP1 by 7,8-Dihydroxy-4-methylcoumarin appears to be cell-type specific, presenting a differential mechanism of action.
In U-937 human leukemic cells, the pro-apoptotic activity of 7,8-Dihydroxy-4-methylcoumarin is associated with the downregulation of c-myc and the induction of p21(WAF1/CIP1) through a p53-independent mechanism researchgate.net. The induction of p21, a cyclin-dependent kinase inhibitor, can lead to cell cycle arrest and apoptosis. However, it has also been observed that the presence of p21(Cip1/WAF1) in the cytoplasm of normal monocytes confers resistance to the cytotoxic effects of 7,8-Dihydroxy-4-methylcoumarin nih.gov. In differentiated U-937 cells, which express cytoplasmic p21, resistance to the compound is observed through the inhibition of JNK, a key mediator of apoptosis in the undifferentiated cells nih.gov.
Conversely, in A549 NSCLC cells, treatment with 7,8-Dihydroxy-4-methylcoumarin leads to the upregulation of c-Myc and the downregulation of p21 core.ac.uknih.gov. In this context, it is proposed that the upregulated c-Myc may act as a sensitizer or an inducer of apoptosis core.ac.uk. The downregulation of p21 in these cells occurs alongside the downregulation of p53 and Bax, suggesting a p53-dependent apoptotic pathway core.ac.uk.
| Cell Line | Effect on c-myc | Effect on p21WAF1/CIP1 | Associated Pathway/Mechanism |
|---|---|---|---|
| U-937 (Leukemia) | Downregulation | Induction | p53-independent |
| A549 (NSCLC) | Upregulation | Downregulation | p53-dependent |
Mitochondrial Pathway Involvement
7,8-Dihydroxy-4-methylcoumarin (DHMC) has been shown to induce apoptosis, or programmed cell death, in human lung adenocarcinoma cells (A549) through a mitochondria-mediated, caspase-dependent pathway. nih.govcore.ac.uk This process involves a series of sequential molecular events that are initiated within the mitochondria, the cell's powerhouses. bohrium.com Research indicates that this apoptotic mechanism is independent of reactive oxygen species (ROS), even though an increase in ROS levels is observed. nih.govbohrium.com Pre-treatment with antioxidants did not provide a protective effect against the apoptosis induced by DHMC. core.ac.uk
The core mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. core.ac.ukbohrium.com This event is a critical trigger for the apoptotic cascade. The release of cytochrome c is regulated by the Bcl-2 family of proteins. Studies have revealed that treatment with DHMC leads to the downregulation of the anti-apoptotic protein Bcl-xl. nih.govcore.ac.uk Concurrently, DHMC treatment also resulted in a decrease in the expression of the pro-apoptotic protein Bax. core.ac.uk
Once in the cytosol, cytochrome c activates a cascade of enzymes known as caspases. Specifically, DHMC treatment leads to the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic pathway. core.ac.ukbohrium.com The activation of these caspases ultimately leads to the dismantling of the cell. Interestingly, the activity of caspase-8, which is typically involved in the death receptor pathway of apoptosis, remains unaffected by DHMC treatment. core.ac.uk
Further investigation into the signaling pathways involved has shown that DHMC-induced apoptosis is associated with the partial inhibition of the ERK/MAPK signaling pathway. nih.govcore.ac.uk Immunoblot analysis has also shown that DHMC treatment leads to a downregulation of p21, Cox-2, and p53, alongside an upregulation of c-Myc. nih.govcore.ac.uk
| Protein/Molecule | Effect of DHMC Treatment | Role in Mitochondrial Pathway |
|---|---|---|
| Bcl-xl | Downregulation nih.govcore.ac.uk | Anti-apoptotic protein, inhibits cytochrome c release |
| Bax | Downregulation core.ac.uk | Pro-apoptotic protein, promotes cytochrome c release |
| Cytochrome c | Release from mitochondria core.ac.ukbohrium.com | Activates caspase cascade in the cytosol |
| Caspase-9 | Activation core.ac.ukbohrium.com | Initiator caspase in the mitochondrial pathway |
| Caspase-3 | Activation core.ac.ukbohrium.com | Executioner caspase, dismantles the cell |
| ERK/MAPK | Partial Inhibition nih.govcore.ac.uk | Signaling pathway involved in cell survival and proliferation |
Neuroprotective Mechanisms
7,8-Dihydroxy-4-methylcoumarin exhibits significant neuroprotective properties, making it a promising agent for neurological disorders induced by oxidative stress. nih.gov Its mechanisms of action involve protecting neurons from excitotoxicity and regulating key proteins involved in calcium homeostasis. nih.gov
Glutamate is a major excitatory neurotransmitter, but in excess, it can cause neuronal death through a process known as excitotoxicity. nih.gov DHMC has been demonstrated to protect against glutamate-induced toxicity in hippocampal HT-22 cells in a concentration-dependent manner. nih.gov The protective action of DHMC is linked to its potent antioxidant and radical-scavenging properties. nih.gov
The mechanism behind this protection involves mitigating the oxidative stress caused by high glutamate levels. DHMC achieves this by inhibiting two key consequences of glutamate toxicity: the depletion of glutathione (GSH), a major intracellular antioxidant, and the subsequent generation of reactive oxygen species (ROS). nih.gov By preserving cellular antioxidant defenses and reducing ROS production, DHMC prevents the cascade of events that leads to oxidative damage and cell death. nih.gov
| Condition | Effect of Glutamate | Effect of DHMC Treatment |
|---|---|---|
| Glutathione (GSH) Levels | Depletion nih.gov | Inhibits depletion nih.gov |
| Reactive Oxygen Species (ROS) | Generation nih.gov | Inhibits generation nih.gov |
| Cell Viability (HT-22 cells) | Decreased | Protected against toxicity nih.gov |
Another crucial aspect of DHMC's neuroprotective activity is its ability to regulate the expression of hippocalcin. nih.gov Hippocalcin is a neuronal calcium-sensor protein that plays a vital role in buffering intracellular calcium and preventing calcium-induced cell death. nih.gov Glutamate-induced toxicity is associated with a depletion of hippocalcin. nih.gov
Research has shown that DHMC inhibits this glutamate-induced depletion of hippocalcin. nih.gov In in vivo studies using a neonatal rat model of cerebral hypoxia/ischemia injury, DHMC treatment not only reduced the infarct volume but also attenuated the injury-induced decrease in hippocalcin expression. nih.gov This suggests that by maintaining hippocalcin levels, DHMC helps to preserve calcium homeostasis and protect neurons from damage. nih.gov
Cholestasis Alleviation through Farnesoid X Receptor (FXR) Activation
Cholestasis is a condition characterized by the disruption of bile acid homeostasis, leading to the accumulation of toxic levels of bile acids in the liver. researchgate.netnih.gov 7,8-Dihydroxy-4-methylcoumarin has been identified as a compound that can alleviate cholestasis by activating the Farnesoid X Receptor (FXR). researchgate.netnih.gov FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism. researchgate.net Targeting and activating FXR is a promising therapeutic strategy for cholestatic liver diseases. researchgate.netnih.gov
Computer-aided drug design and molecular docking studies predicted that DHMC could proficiently bind to and activate FXR. researchgate.netnih.gov This was confirmed in subsequent in vitro and in vivo experiments. In a mouse model of alpha-naphthyl isothiocyanate (ANIT)-induced cholestasis and liver injury, DHMC demonstrated protective effects by partially blocking the increase in serum markers of hepatocellular injury and reducing liver and gallbladder enlargement. researchgate.netnih.gov
A key mechanism by which FXR activation controls bile acid levels is through the regulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. researchgate.net Activation of FXR in the liver and intestine leads to the suppression of the CYP7A1 gene. researchgate.net
FXR plays a crucial role in regulating the expression of various hepatic transporters responsible for the uptake and efflux of bile acids from hepatocytes. researchgate.net The activation of FXR by DHMC influences these transporters to promote the removal of excess bile acids.
Specifically, FXR activation is known to upregulate the expression of the Bile Salt Export Pump (BSEP), a key transporter located on the canalicular membrane of hepatocytes that is responsible for secreting bile acids into the bile. researchgate.net By enhancing BSEP function, DHMC can facilitate the elimination of bile acids from the liver. This activation of FXR and subsequent regulation of hepatic transporters are central to the compound's ability to protect against cholestatic liver injury. nih.gov
Biological Activities and Therapeutic Potential of 7,8 Dihydroxy 4 Methylcoumarin
Anticancer Research
7,8-Dihydroxy-4-methylcoumarin has been the subject of multiple investigations to determine its efficacy as an anticancer agent. Research has highlighted its ability to inhibit the growth of various cancer cell lines, its preferential toxicity towards malignant cells, and its capacity to trigger programmed cell death in cancers of the blood and bone marrow.
Studies have systematically evaluated the cytotoxic effects of 7,8-Dihydroxy-4-methylcoumarin and its derivatives against a panel of human cancer cell lines. In one comprehensive study, various 4-methylcoumarin (B1582148) derivatives were tested for their ability to inhibit the growth of K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells. nih.govtandfonline.com The 7,8-dihydroxy-4-methylcoumarin (referred to as 7,8-DHMC) derivatives were identified as a particularly effective subgroup. nih.govtandfonline.com For instance, a derivative of 7,8-DHMC with an n-decyl chain at the C3 position demonstrated significant potency with IC50 values of 42.4 µM against K562 cells, 25.2 µM against LS180 cells, and 25.1 µM against MCF-7 cells. nih.govtandfonline.com These findings underscore the compound's broad-spectrum cytotoxic potential against cancers of different origins. tandfonline.com
| Cancer Cell Line | Cell Line Type | IC50 Value (µM) |
|---|---|---|
| K562 | Chronic Myelogenous Leukemia | 42.4 |
| LS180 | Colon Adenocarcinoma | 25.2 |
| MCF-7 | Breast Adenocarcinoma | 25.1 |
A critical attribute for any potential chemotherapeutic agent is its ability to selectively target cancer cells while minimizing harm to healthy, normal cells. oncotarget.com 7,8-Dihydroxy-4-methylcoumarin has demonstrated this crucial selective cytotoxicity. conicet.gov.arnih.gov In studies involving human leukemic cells (U-937 and HL-60), DHMC was shown to be significantly more toxic to the cancerous cells than to normal peripheral blood mononuclear cells. conicet.gov.arnih.gov One report quantified this selectivity, noting that at a specific concentration, DHMC induced cytotoxicity in 86.3% of U-937 cells and 85.6% of HL-60 cells, while only affecting 31.6% of normal mononuclear cells. conicet.gov.ar This suggests that normal cells possess a higher resistance to the cytotoxic effects of DHMC. conicet.gov.ar Further research into the mechanism of this selectivity points to the role of the p21(Cip1/WAF1) protein, which is present in both the nucleus and cytoplasm of normal, resistant monocytes but absent in the immature, susceptible leukemic cells. nih.gov This differential expression appears to be a key factor in the selective action of DHMC. nih.gov
Beyond simply halting cell growth, 7,8-Dihydroxy-4-methylcoumarin actively induces apoptosis, or programmed cell death, in hematological cancer cells. conicet.gov.arnih.gov This pro-apoptotic activity has been well-documented in human leukemic cell lines. conicet.gov.arnih.gov The compound triggers apoptosis in a selective and concentration-dependent manner. conicet.gov.ar The underlying biochemical mechanisms involve the activation of the JNK signaling pathway and the inhibition of the ERK1/2 and PI3K/Akt survival pathways. conicet.gov.arnih.gov Furthermore, DHMC treatment leads to the downregulation of the c-myc proto-oncogene and the induction of the cell cycle inhibitor p21, both of which contribute to the apoptotic process. conicet.gov.arnih.gov These findings strongly suggest that 7,8-Dihydroxy-4-methylcoumarin holds therapeutic potential for treating hematological malignancies by effectively promoting the self-destruction of cancer cells. nih.gov
Anti-inflammatory Investigations
In addition to its anticancer properties, 7,8-Dihydroxy-4-methylcoumarin and its analogues have been explored for their anti-inflammatory capabilities. Research in this area has focused on their ability to modulate key inflammatory pathways and reduce the production of inflammatory molecules.
Chronic inflammation is linked to a variety of diseases, and the overproduction of pro-inflammatory mediators is a key characteristic. nih.gov Derivatives of 7,8-Dihydroxy-4-methylcoumarin have been shown to effectively inhibit the production of several of these mediators in activated microglial cells, which are the primary immune cells of the central nervous system. nih.gov One study demonstrated that a 7,8-dihydroxy-4-methylcoumarin derivative could inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and the cytokine tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition of key inflammatory molecules indicates the compound's potential to modulate inflammatory responses. nih.govmdpi.com
| Pro-inflammatory Mediator | Effect |
|---|---|
| Nitric Oxide (NO) | Inhibited |
| Prostaglandin E2 (PGE2) | Inhibited |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibited |
The production of inflammatory mediators like NO and PGE2 is controlled by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. mdpi.com Targeting the expression of these enzymes is a key strategy for controlling inflammation. Research has shown that 4-methylcoumarin derivatives can suppress the expression of these critical inflammatory enzymes. nih.gov Specifically, a derivative of 7,8-dihydroxy-4-methylcoumarin was found to significantly lower the protein expression of COX-2 in LPS-stimulated microglial cells. nih.gov While the same study noted a less potent effect on iNOS expression by this specific derivative, other related coumarins have shown inhibitory effects on iNOS. nih.govcy5-5-maleimide.com This suggests that the anti-inflammatory action of these compounds is mediated, at least in part, by acting at the protein expression level to reduce the cellular machinery responsible for producing inflammatory substances. nih.gov
Modulation of Microglial Cell Activation
Microglial cells, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and response to injury and disease. However, their chronic activation can lead to neuroinflammation, a key contributor to the pathogenesis of neurodegenerative diseases. Studies on related 4-methylcoumarin derivatives have demonstrated their ability to modulate inflammatory pathways in microglial cells. For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), thromboxane (B8750289) B2 (TXB2), and tumor necrosis factor-alpha (TNF-α) in activated microglia. nih.gov These effects are often achieved by downregulating the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov While direct studies on 7,8-Dihydroxy-4-methylcoumarin are still emerging, the anti-inflammatory properties of its derivatives strongly suggest its potential to modulate microglial activation and mitigate neuroinflammation.
| Compound Derivative | Effect on Microglial Cells | Mechanism of Action |
| 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) | Inhibition of NO, TXB2, PGE2, and TNF-α production | Lowered COX-2 protein expression |
| 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) | Inhibition of NO, TXB2, and TNF-α production | Lowered COX-2 and iNOS protein expression |
Antioxidant Applications in Pathological Conditions
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature of numerous diseases. 7,8-Dihydroxy-4-methylcoumarin has demonstrated significant antioxidant properties, positioning it as a promising candidate for interventions in conditions exacerbated by oxidative damage.
Therapeutic Candidates for Free Radical Overproduction
The chemical structure of 7,8-Dihydroxy-4-methylcoumarin, particularly its ortho-dihydroxy substitution, is believed to contribute to its excellent radical scavenging properties. nih.gov Studies have shown that it can effectively scavenge free radicals, thereby mitigating the cellular damage they cause. nih.gov The mechanism of its antioxidant activity involves the donation of a hydrogen atom or an electron to neutralize free radicals. This has been demonstrated in various in vitro assays, where the compound has shown potent activity against radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). The ability to counteract free radical overproduction makes it a strong candidate for therapeutic applications in a wide range of disorders where oxidative stress is a primary or secondary driver of pathology.
Protective Effects against Oxidative Stress-Related Diseases
The antioxidant capabilities of 7,8-Dihydroxy-4-methylcoumarin translate into protective effects in models of oxidative stress-related diseases. Research has indicated its potential in preventing glutamate-induced toxicity in neuronal cells by inhibiting the depletion of glutathione (B108866) and the generation of reactive oxygen species. nih.gov This suggests a protective role in conditions where excitotoxicity and oxidative stress contribute to neuronal cell death. nih.gov Furthermore, its ability to mitigate oxidative damage highlights its therapeutic potential for the prevention and treatment of a variety of conditions, including neurodegenerative disorders and ischemic brain injury. nih.gov
| Pathological Condition Model | Protective Effect of 7,8-Dihydroxy-4-methylcoumarin |
| Glutamate-induced toxicity in hippocampal HT-22 cells | Protected against cell death in a concentration-dependent manner nih.gov |
| Cerebral hypoxia/ischemia injury in neonatal rats | Reduced infarct volume nih.gov |
Neurotherapeutic Explorations
The neuroprotective and modulatory effects of 7,8-Dihydroxy-4-methylcoumarin have opened up avenues for its exploration in the context of neurological and psychiatric disorders. Its ability to cross the blood-brain barrier and exert its effects within the central nervous system makes it a particularly attractive candidate for neurotherapeutics.
Treatment of Acute and Chronic Neurological Disorders
Evidence suggests that 7,8-Dihydroxy-4-methylcoumarin may be a promising agent for the treatment of both acute and chronic neurological disorders that are induced by oxidative stress. nih.gov In a model of acute ischemic brain injury, the compound was found to reduce the volume of brain infarction. nih.gov Its neuroprotective effects are attributed to its ability to scavenge free radicals and regulate the expression of proteins involved in calcium buffering, such as hippocalcin, thereby preventing calcium-induced cell death. nih.gov These findings underscore its potential as a therapeutic intervention in conditions like stroke and other neurodegenerative diseases where oxidative damage plays a significant role.
Hepato- and Cholestasis Protective Effects
7,8-Dihydroxy-4-methylcoumarin, also known as DMC, has demonstrated significant potential in protecting the liver, particularly against cholestatic injuries. nih.gov Cholestasis is a condition characterized by the disruption of bile acid homeostasis, leading to the accumulation of toxic levels of cholate (B1235396) in liver cells (hepatocytes). nih.gov Research has focused on the farnesoid X receptor (FXR), a key regulator in bile acid metabolism, as a therapeutic target for cholestasis. nih.gov Studies utilizing computer-aided drug design and molecular docking predicted that DMC could effectively bind to and activate FXR. nih.gov
In experimental models, 7,8-Dihydroxy-4-methylcoumarin has shown protective effects against chemically-induced liver damage. nih.gov The compound was evaluated for its hepatoprotective activity against hepatotoxicity and cholestasis induced by alpha-naphthyl isothiocyanate (ANIT) in both HepaRG cells and a mouse model. nih.gov The results showed that DMC offered protection against ANIT toxicity in the cell line after 24 hours and in animals after seven days of treatment. nih.gov Specifically, DMC was found to partially block the ANIT-induced increases in serum markers that indicate hepatocellular injury. nih.gov It also mitigated the enlargement of the liver and gallbladder and reduced hepatic necrosis caused by the toxicant. nih.gov
Table 1: Effects of 7,8-Dihydroxy-4-methylcoumarin (DMC) on ANIT-Induced Cholestatic Liver Injury
| Parameter | Observation in ANIT-Treated Model | Effect of DMC Treatment | Source |
|---|---|---|---|
| Serum Markers of Liver Injury | Increased | Partially blocked the increase | nih.gov |
| Liver Enlargement | Observed | Mitigated enlargement | nih.gov |
| Gall Bladder Enlargement | Observed | Mitigated enlargement | nih.gov |
| Hepatic Necrosis | Observed | Reduced necrosis | nih.gov |
| FXR Activation | - | Activated the FXR receptor | nih.gov |
The mechanism behind the hepato-protective effects of 7,8-Dihydroxy-4-methylcoumarin is linked to its ability to modulate bile acid homeostasis. nih.gov Cholestasis is primarily caused by the dysregulation of this process. nih.gov Western blot analysis revealed that DMC alleviates ANIT-induced hepatotoxicity and cholestasis by activating the FXR receptor. nih.gov This activation, in turn, regulates CYP7A1, the rate-limiting enzyme responsible for bile acid synthesis. nih.gov By activating FXR, DMC demonstrates a protective activity against cholestasis, suggesting it could be a promising compound for the prevention and treatment of cholestatic liver disease. nih.gov
Melanogenesis Modulation
The role of 7,8-Dihydroxy-4-methylcoumarin in melanogenesis, the process of melanin (B1238610) production, has been investigated, particularly in the context of pigmentation disorders. Melanin synthesis is a complex pathway involving enzymes like tyrosinase and tyrosinase-related proteins (TRP1, TRP2), with the microphthalmia-associated transcription factor (MITF) acting as a master regulator. researchgate.net
Contrary to some other coumarin (B35378) derivatives, studies have shown that 7,8-Dihydroxy-4-methylcoumarin (7,8DH-4MC) does not significantly stimulate melanin production. mdpi.comnih.gov In research using B16F10 melanoma cells, a standard model for studying melanogenesis, 7,8DH-4MC was tested at non-cytotoxic concentrations (0.63, 1.25, and 2.5 μM) and showed no effect on melanogenesis. mdpi.com Another study confirmed that 7,8DH-4MC did not exhibit any melanin production or inhibition effects. nih.gov This lack of activity was also noted in comparison to other structurally related analogs. mdpi.com For instance, while derivatives with methoxy (B1213986) groups showed significant stimulation of melanogenesis, 7,8DH-4MC, which has an ortho-dihydroxy configuration, did not produce a similar effect. mdpi.commdpi.com
Table 2: Comparative Effect of 4-Methylcoumarin Derivatives on Melanogenesis in B16F10 Cells
| Compound | Effect on Melanin Production | Source |
|---|---|---|
| 7,8-Dihydroxy-4-methylcoumarin (7,8DH-4MC) | No significant effect | mdpi.comnih.gov |
| 6,7-Dihydroxy-4-methylcoumarin (6,7DH-4MC) | No significant effect | mdpi.comnih.gov |
| 4-methylcoumarin (4MC) | No significant effect | mdpi.comnih.gov |
| 7-amino-4-methylcoumarin (7A-4MC) | No significant effect | mdpi.comnih.gov |
| 6-methoxy-4-methylcoumarin (6M-4MC) | Significant stimulation | mdpi.comnih.gov |
| 7-methoxy-4-methylcoumarin (7M-4MC) | Significant stimulation | mdpi.comnih.gov |
| 6,7-dimethoxy-4-methylcoumarin (6,7DM-4MC) | Significant stimulation | mdpi.comnih.gov |
Vitiligo is a skin condition characterized by the loss of pigment due to the destruction or dysfunction of melanocytes. nih.gov Therapeutic strategies often involve stimulating melanogenesis to repigment the affected skin. researchgate.netnih.gov Given the research findings that 7,8-Dihydroxy-4-methylcoumarin does not exhibit a stimulatory effect on melanin production in B16F10 melanoma cells, its potential as a direct treatment for hypopigmentation disorders like vitiligo appears limited. mdpi.comnih.gov The development of effective agents for such conditions often focuses on compounds that can enhance the activity of tyrosinase and upregulate the expression of key melanogenic proteins, an activity not observed with 7,8DH-4MC in the cited studies. mdpi.comnih.gov
Other Biological Activities
Beyond its effects on the liver and pigmentation, 7,8-Dihydroxy-4-methylcoumarin has been investigated for other potential therapeutic properties, notably in the area of neuroprotection.
Studies have shown that the compound, referred to as Dhmc, possesses excellent radical scavenging properties. nih.gov Research investigating its effects against oxidative stress and ischemic brain injury found that Dhmc protected against glutamate-induced toxicity in hippocampal HT-22 cells in a concentration-dependent manner. nih.gov The mechanism for this protection involves its antioxidant effect, as it was shown to inhibit glutamate-induced depletion of glutathione and the generation of reactive oxygen species. nih.gov
Furthermore, Dhmc was found to inhibit the depletion of hippocalcin, a protein that buffers intracellular calcium and helps prevent calcium-induced cell death. nih.gov In an in vivo model of neonatal rats with cerebral hypoxia/ischemia injury, administration of Dhmc reduced the resulting infarct volume. nih.gov These findings suggest that 7,8-Dihydroxy-4-methylcoumarin may be a promising agent for treating acute and chronic neurological disorders that are induced by oxidative stress. nih.gov
Additionally, the broader class of 7,8-dihydroxycoumarins has been explored for anticancer properties. A structure-activity relationship study of various 4-methylcoumarin derivatives found that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were the most effective subgroup against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) human cancer cell lines. nih.gov
Antimicrobial (Antibacterial, Antifungal, Antiviral) Research
The antimicrobial properties of coumarins, a class of compounds to which 7,8-dihydroxy-4-methylcoumarin belongs, have been a subject of scientific investigation. Research into the specific antimicrobial spectrum of 7,8-dihydroxy-4-methylcoumarin, also known as 4-Methyldaphnetin, has explored its effects against various pathogens.
Antibacterial and Antifungal Activity: While direct and extensive research on the antibacterial and antifungal properties of 7,8-dihydroxy-4-methylcoumarin is limited, studies on related compounds suggest potential activity. The structural features of 7,8-dihydroxy-4-methylcoumarin, particularly the presence of ortho-dihydroxy groups, are considered important for antimicrobial action. For instance, the related compound daphnetin (B354214) (7,8-dihydroxycoumarin) has demonstrated notable antibacterial effects nih.gov. Studies have indicated that dihydroxylation at the C-7 and C-8 positions of the coumarin skeleton can enhance antibacterial efficacy nih.gov.
Furthermore, research into derivatives has provided insights. Metal complexes of Schiff bases derived from 6-formyl-7,8-dihydroxy-4-methylcoumarin have been synthesized and screened for both antibacterial and antifungal activities, indicating that modification of the parent compound could lead to potent antimicrobial agents nih.gov. Simple coumarins possessing ortho-dihydroxy functions, such as this compound, are known to be potent scavengers of superoxide (B77818) anion radicals, a mechanism that can contribute to antimicrobial effects acs.orgresearchgate.netresearchgate.netresearchgate.net.
Antiviral Activity: More specific research has been conducted on the antiviral potential of 7,8-dihydroxy-4-methylcoumarin. The compound has been identified as a potential inhibitor of SARS-CoV-2. In a systematic review of plant metabolites, 7,8-dihydroxy-4-methylcoumarin was reported to show a significant inhibition percentage of 94.91% at a concentration of 100 µM against a SARS-CoV-2 target mdpi.com.
Summary of Antiviral Activity Research
| Virus Target | Research Finding | Source |
|---|---|---|
| SARS-CoV-2 Target | Showed 94.91% inhibition at a concentration of 100 µM. | mdpi.com |
| SARS-CoV-2 Delta Variant | Identified as a component of a Bersama abyssinica water extract that exhibited 75% in vitro viral inhibition. | nih.govnih.gov |
Antihypertensive Activity
The potential for coumarin derivatives to act as antihypertensive agents has been recognized in broader pharmacological studies nih.gov. However, specific research focusing solely on the antihypertensive effects of 7,8-dihydroxy-4-methylcoumarin is not extensively documented in the currently available scientific literature. While general reviews mention that coumarins as a class exhibit a range of biological effects including antihypertensive properties, detailed in vivo or in vitro studies to characterize and confirm this specific activity for 7,8-dihydroxy-4-methylcoumarin are limited.
Lipid-Lowering Effects
The investigation into the lipid-lowering capabilities of 7,8-dihydroxy-4-methylcoumarin is an emerging area of interest. General reviews on the therapeutic potential of coumarins have noted that some derivatives are explored as lipid-lowering agents researchgate.net.
A study on a structurally similar compound, 7,8-dihydroxy-3-(4-methylphenyl)coumarin, assessed its lipid-lowering and antioxidant activities in hyperlipidemic rats, suggesting that this class of coumarins may have beneficial effects on lipid profiles mdpi.com. Furthermore, 7,8-dihydroxy-4-methylcoumarin has been identified as a metabolite in "yuling paste," a traditional preparation, where its presence is associated with health-promoting functions, and literature linked within the study points to the hypolipidemic effects of other compounds found in the paste nih.gov. Despite these associations, direct experimental evidence and detailed clinical studies specifically evaluating the lipid-lowering efficacy of 7,8-dihydroxy-4-methylcoumarin are not yet widely available.
Structure Activity Relationship Sar Studies
Influence of Hydroxyl Group Position and Number
The position and number of hydroxyl (-OH) groups on the coumarin (B35378) scaffold are critical determinants of its biological profile, particularly its antioxidant and cytotoxic activities. Studies have consistently shown that dihydroxycoumarins are more potent antioxidants than their monohydroxy counterparts. tandfonline.com Specifically, o-dihydroxycoumarins, such as 7,8-dihydroxy-4-methylcoumarin, exhibit excellent antioxidant and radical scavenging activities. nih.gov This enhanced activity is attributed to the stability of the resulting phenoxyl radical through hydrogen bonding and electron delocalization.
In the context of anticancer activity, 7,8-dihydroxy-4-methylcoumarins have demonstrated greater potency compared to 7-hydroxy-4-methylcoumarins. tandfonline.com The presence of two hydroxyl groups appears to be a key factor. However, the specific positioning of these groups is also crucial. For instance, in the context of melanin (B1238610) synthesis, 5,7-dihydroxy-4-methylcoumarin (B191047) enhances melanin production, whereas 7,8-dihydroxy-4-methylcoumarin does not show a significant effect under the same conditions. mdpi.com This suggests that the arrangement of hydroxyl groups influences the molecule's interaction with specific biological targets like the enzyme tyrosinase. mdpi.com The ortho-dihydroxy configuration in 7,8-dihydroxy-4-methylcoumarin is particularly effective for antioxidant activity but may not be optimal for other biological actions. mdpi.com
Theoretical studies further underscore the importance of the hydroxyl group's position. The antioxidant mechanism is favored by the Hydrogen Atom Transfer (HAT) process, and the specific location of the -OH group can significantly impact the thermodynamics and kinetics of this process. bohrium.comnih.gov
Impact of Alkyl Substituents at C3 Position
The introduction of alkyl substituents at the C3 position of the 7,8-dihydroxy-4-methylcoumarin core has a profound impact on its cytotoxic activity. Research has shown that increasing the length of the alkyl chain at this position enhances the compound's anticancer effects. tandfonline.com This is likely due to an increase in the molecule's lipophilicity, which facilitates its penetration through cell membranes. tandfonline.com
A study evaluating a series of 7,8-dihydroxy-4-methylcoumarin derivatives with varying alkyl chains at the C3 position found a direct correlation between the length of the alkyl group and cytotoxicity against several human cancer cell lines. tandfonline.com For instance, a derivative with an n-decyl chain at C3 was the most potent among the tested compounds. tandfonline.com
Conversely, the introduction of an ester moiety at the C3 position did not lead to an increase in cytotoxicity compared to alkyl chain substitution. tandfonline.com This highlights the specific role of lipophilic alkyl groups in enhancing the anticancer potential of the 7,8-dihydroxy-4-methylcoumarin scaffold. Interestingly, for antioxidant activity, substitution at the C3 position did not appear to significantly affect the chain-breaking antioxidant or radical scavenging activity of 7,8-dihydroxy-4-methylcoumarins. nih.gov
Effect of Acetylation on Biological Activity
Acetylation, the process of introducing an acetyl group, can significantly modulate the biological properties of 7,8-dihydroxy-4-methylcoumarin. The conversion of the hydroxyl groups to acetoxy groups generally leads to a decrease in cytotoxic activity. tandfonline.com For example, 7,8-diacetoxy-4-methylcoumarin (B1216158) was found to be less potent than its non-acetylated counterpart, 7,8-dihydroxy-4-methylcoumarin. tandfonline.com
However, the story is more nuanced when it comes to anti-inflammatory activity. A study investigating the anti-inflammatory effects of acetylated derivatives of 7,8-dihydroxy-4-methylcoumarin found that both monoacetylated (8-acetoxy-7-hydroxy-4-methylcoumarin) and diacetylated (7,8-diacetoxy-4-methylcoumarin) forms exhibited anti-inflammatory properties. researchgate.net Notably, the monoacetylated derivative, 8-acetoxy-7-hydroxy-4-methylcoumarin, was found to be the most effective inhibitor of inflammatory mediators, suggesting that partial acetylation can enhance this specific biological activity. researchgate.net This indicates that acetylation can be a valuable strategy to fine-tune the pharmacological profile of the parent compound. researchgate.net
Furthermore, 7,8-diacetoxy-4-methylcoumarin has been shown to induce cell death in human tumor cells, with its effects being influenced by the cellular levels of calreticulin, an endoplasmic reticulum resident protein. researchgate.net
Role of Other Substituents (e.g., Methoxy (B1213986), Amine, Bromine)
The introduction of other functional groups, such as methoxy, amine, and bromine, onto the coumarin framework also plays a significant role in defining its biological activity.
Methoxy Groups: The methylation of the catechol group in dihydroxycoumarins has been shown to decrease their Mcl-1 inhibitory activity, an important target in cancer therapy. nih.gov This suggests that the free hydroxyl groups are crucial for this particular interaction.
Amine Groups: The introduction of a nitrogen-containing group at certain positions can be unfavorable for Mcl-1 inhibition, potentially due to the formation of intramolecular hydrogen bonds. nih.gov
Bromine: The inclusion of a bromine atom can lead to reasonable cytotoxic activities. For instance, a derivative containing bromine, 6-bromo-4-bromomethyl-7-hydroxycoumarin, showed notable cytotoxic effects against several cancer cell lines. nih.gov
These findings illustrate that a wide array of substituents can be utilized to modify the biological profile of the coumarin core, offering a versatile platform for the development of new therapeutic agents.
Comparative SAR with Other Dihydroxycoumarins (e.g., 5,7-Dihydroxy-4-methylcoumarin, 6,7-Dihydroxycoumarin)
A comparative analysis of the structure-activity relationships of different dihydroxycoumarin isomers provides valuable insights into the specific roles of hydroxyl group positioning.
As previously mentioned, while 7,8-dihydroxy-4-methylcoumarin is a potent antioxidant, 5,7-dihydroxy-4-methylcoumarin shows a distinct ability to enhance melanin synthesis, a property not shared by the 7,8-dihydroxy isomer. mdpi.com This difference is attributed to the strategic placement of the hydroxyl groups, which affects their interaction with melanogenic enzymes. mdpi.com The 5,7-dihydroxy arrangement may adopt a quinone-like resonance form that promotes enzyme activation, whereas the more stable resonance structure of the 7,8-dihydroxy isomer, while excellent for scavenging free radicals, may interfere with the redox reactions required for melanin synthesis. mdpi.com
In terms of antioxidant activity, a comparative study showed that o-dihydroxycoumarins, including 6,7-dihydroxycoumarin and 7,8-dihydroxy-4-methylcoumarin, were significantly better antioxidants and radical scavengers than the m-dihydroxy analogue, 5,7-dihydroxy-4-methylcoumarin. nih.gov The order of antioxidant efficiency was found to be: 6,7-dihydroxycoumarin > 6,7-dihydroxy-4-methylcoumarin > 7,8-dihydroxy-4-methylcoumarin > 5,7-dihydroxy-4-methylcoumarin. nih.gov
These comparisons underscore the subtle yet critical influence of the substitution pattern on the coumarin ring, dictating the molecule's specific biological activities.
Data Tables
Table 1: Comparative Antioxidant Activity of Dihydroxycoumarins
| Compound | Hydroxyl Group Position | Relative Antioxidant Activity |
| 6,7-Dihydroxycoumarin | ortho | High |
| 6,7-Dihydroxy-4-methylcoumarin | ortho | High |
| 7,8-Dihydroxy-4-methylcoumarin | ortho | High |
| 5,7-Dihydroxy-4-methylcoumarin | meta | Moderate |
This table is based on the findings that ortho-dihydroxycoumarins demonstrate superior antioxidant activity compared to meta-dihydroxy analogues. nih.gov
Table 2: Effect of C3 Substituents on Cytotoxicity of 7,8-Dihydroxy-4-methylcoumarin
| C3 Substituent | Relative Cytotoxicity | Probable Reason |
| Hydrogen | Baseline | - |
| Short Alkyl Chain | Moderate | Increased lipophilicity |
| Long Alkyl Chain (e.g., n-decyl) | High | Significantly increased lipophilicity and cell membrane penetration |
| Ester Moiety | Low | Less effective at increasing lipophilicity compared to alkyl chains |
This table summarizes the general trend observed in structure-activity relationship studies where longer alkyl chains at the C3 position enhance cytotoxic activity. tandfonline.com
Advanced Analytical Techniques in Research of 7,8 Dihydroxy 4 Methylcoumarin
Spectroscopic Characterization (NMR, FTIR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are fundamental in the study of 7,8-dihydroxy-4-methylcoumarin, offering detailed information about its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic compounds. For 7,8-dihydroxy-4-methylcoumarin, 1H NMR and 13C NMR are critical for confirming the arrangement of protons and carbon atoms within the molecule.
In a study utilizing 1H NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6), the chemical shifts of the protons in 7,8-dihydroxy-4-methylcoumarin were identified. The spectrum revealed distinct signals corresponding to the methyl group, the olefinic proton, and the aromatic protons, as well as the hydroxyl groups.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH3 | 2.41 | s |
| H-3 | 5.76 | s |
| Ar-H | 6.09 | s |
| Ar-H | 6.18 | s |
| -OH | 10.18 | s |
| -OH | 10.41 | s |
s: singlet
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV absorption spectra of dihydroxy-4-methylcoumarins, including the 7,8-dihydroxy derivative, exhibit a red shift in their maximum absorption wavelengths when compared to the parent 4-methylcoumarin (B1582148). This shift is attributed to the electronic effects of the hydroxyl substituents. thaiscience.info
Furthermore, coumarin (B35378) derivatives are known to undergo photodimerization. The degree of dimerization can be influenced by the position of substituents on the coumarin ring. thaiscience.info While specific studies on the dimerization of 7,8-dihydroxy-4-methylcoumarin were not detailed in the provided search results, the general principle for this class of compounds involves the formation of a cyclobutane ring between two coumarin molecules upon exposure to UV light.
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. A combined spectroscopic and quantum chemistry study has been conducted on 7,8-dihydroxy-4-methylcoumarin to analyze its vibrational spectra. researchgate.net The FT-IR spectrum was recorded in the 4000–400 cm-1 range, and the FT-Raman spectrum was recorded in the 3500–50 cm-1 range. researchgate.net These spectra provide characteristic bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) stretching vibrations, as well as other bending and torsional modes, which are crucial for confirming the functional groups present in the molecule.
X-ray Crystallography for Molecular Structure Elucidation
The compound was found to crystallize in the triclinic space group P1. spectrabase.com The unit cell parameters were determined as follows:
| Parameter | Value |
|---|---|
| a | 7.631(2) Å |
| b | 9.456(5) Å |
| c | 7.075(3) Å |
| α | 103.13(3)° |
| β | 91.84(3)° |
| γ | 68.21(3)° |
| V | 460.9(3) Å3 |
| Z | 2 |
This crystallographic data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state and serves as a basis for computational modeling studies.
Electrochemical Methods (Cyclic Voltammetry) for Oxidation Mechanisms
Electrochemical techniques, particularly cyclic voltammetry, are employed to study the redox properties of molecules and elucidate their oxidation and reduction mechanisms. A spectroelectrochemical study of 7,8-dihydroxy-4-methylcoumarin in an aprotic medium (acetonitrile) has been performed to investigate the mechanisms related to its antioxidant activity.
The anodic oxidation of 7,8-dihydroxy-4-methylcoumarin was studied by cyclic voltammetry and controlled potential electrolysis. The results indicated a reversible one-step, two-electron process, leading to the formation of a stable phenoxonium cation. This finding is significant for understanding how this compound acts as an antioxidant by donating electrons to neutralize free radicals.
Molecular Docking and Computer-Aided Drug Design (CADD)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in computer-aided drug design (CADD) for predicting the binding affinity and mode of interaction of a ligand with a biological target, such as an enzyme or receptor.
In silico studies, including molecular docking, have been performed on derivatives of 7,8-dihydroxycoumarin to evaluate their potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease. researchgate.net These studies help to understand the structure-activity relationships of these compounds and guide the design of more potent inhibitors. For instance, molecular docking studies of various 7,8-dihydroxycoumarin derivatives revealed their binding interactions with the active site of AChE, supporting the in vitro experimental results of their inhibitory activity. researchgate.net
In vitro and In vivo Experimental Models
The biological activities of 7,8-Dihydroxy-4-methylcoumarin (DHMC) have been investigated using a variety of in vitro and in vivo models. These experimental systems are crucial for elucidating the compound's mechanisms of action at the cellular and organismal levels.
Cell Lines
A diverse range of human and murine cell lines has been employed to study the effects of 7,8-Dihydroxy-4-methylcoumarin across different biological contexts, from neuroprotection to cancer.
HT-22: In the hippocampal HT-22 cell line, DHMC has demonstrated protective effects against glutamate-induced toxicity. nih.gov The compound was found to inhibit the depletion of glutathione (B108866) and the generation of reactive oxygen species (ROS), indicating a potent antioxidant effect. nih.gov Furthermore, DHMC prevented the glutamate-induced decrease of hippocalcin, a protein involved in buffering intracellular calcium. nih.gov
B16F10: Studies on murine B16F10 melanoma cells have explored the effects of related coumarin compounds on melanogenesis. While research has focused on 7-hydroxy-4-methylcoumarin and its derivatives in stimulating melanin (B1238610) production, this provides a context for the potential investigation of DHMC in pigmentation processes. core.ac.ukresearchgate.net
RAW 264.7: The anti-inflammatory properties of related compounds have been observed in RAW 264.7 macrophage cells. For instance, 7-hydroxy-4-methylcoumarin was reported to alleviate the inflammatory response induced by lipopolysaccharides (LPS). researchgate.net
A-549: In the human non-small cell lung carcinoma (NSCLC) cell line A-549, DHMC has been shown to induce apoptosis. researchgate.net This apoptotic effect is mediated through a mitochondria-dependent pathway. researchgate.net Interestingly, while DHMC treatment increased the levels of reactive oxygen species (ROS), antioxidants did not protect the cells from apoptosis, suggesting the mechanism is ROS-independent. researchgate.net
U937: The U-937 promonocytic leukemia cell line has been used to demonstrate the selective cytotoxic effects of DHMC on cancer cells. nih.gov DHMC shows potent anti-proliferative and apoptosis-inducing effects on U-937 cells while having lower toxicity towards normal peripheral blood mononuclear cells. nih.gov This selectivity is linked to the expression of the p21(Cip1/WAF1) protein. nih.gov
HL-60: Research on the human promyelocytic leukemia (HL-60) cell line has shown that the related compound, 6,7-dihydroxy-4-methylcoumarin, can induce terminal differentiation of these cells into mature monocytes/macrophages. This suggests that the dihydroxy moiety on the coumarin scaffold is important for this activity.
HepaRG: No specific research detailing the use of the HepaRG human hepatoma cell line for the investigation of 7,8-Dihydroxy-4-methylcoumarin was identified in the reviewed sources. This cell line is, however, a well-established model for studying the metabolism and toxicity of xenobiotics.
Interactive Data Table: Effects of 7,8-Dihydroxy-4-methylcoumarin on Various Cell Lines
| Cell Line | Organism | Cell Type | Key Findings with DHMC or Related Compounds |
|---|---|---|---|
| HT-22 | Mouse | Hippocampal Neuronal | Neuroprotective against glutamate-induced toxicity; antioxidant effects. nih.gov |
| B16F10 | Mouse | Melanoma | Related coumarins affect melanogenesis. core.ac.ukresearchgate.net |
| RAW 264.7 | Mouse | Macrophage | Related coumarins exhibit anti-inflammatory properties. researchgate.net |
| A-549 | Human | Lung Adenocarcinoma | Induces ROS-independent apoptosis via a mitochondrial pathway. researchgate.net |
| U937 | Human | Promonocytic Leukemia | Selective cytotoxicity and induction of apoptosis in cancer cells. nih.gov |
| HL-60 | Human | Promyelocytic Leukemia | A related compound, 6,7-dihydroxy-4-methylcoumarin, induces differentiation. |
Animal Models
In vivo studies have been conducted to validate the physiological effects of 7,8-Dihydroxy-4-methylcoumarin observed in cell culture.
Murine models: In neonatal rats, DHMC administered after cerebral hypoxia/ischemia injury was found to reduce infarct volume. nih.gov It also attenuated the injury-induced decrease in hippocalcin expression, corroborating the in vitro findings in HT-22 cells. nih.gov Studies in C57Bl/6J mice have shown that DHMC treatment can reduce fasting blood glucose levels and may produce anxiolytic effects, particularly when combined with physical activity. scholaris.ca A sub-acute toxicity evaluation in Balb/c mice indicated no systemic damage at the doses administered. nih.gov
C. elegans : The nematode Caenorhabditis elegans has been used as a model to study the effects of DHMC on longevity and stress resistance. researchgate.net Research has shown that DHMC possesses high antioxidant activity and can protect the worms against effects caused by increased osmolarity and thermal stress. researchgate.net However, in some studies, it did not demonstrate a significant improvement in longevity. merckmillipore.comresearchgate.net
Biochemical Assays for Activity Measurement
A variety of biochemical assays have been utilized to quantify the antioxidant and cytotoxic activities of 7,8-Dihydroxy-4-methylcoumarin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is widely used to determine the free radical scavenging ability of a compound. Studies have demonstrated that DHMC exhibits strong DPPH radical scavenging activity, which is directly proportional to its concentration. mdpi.com One study reported a 92% antioxidant activity at a concentration of 25 µg/ml. researchgate.net
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay is another method to measure the total antioxidant capacity of a substance. Research has confirmed the high total antioxidant capacity of DHMC using this method, with results comparable to standard antioxidants like Trolox. mdpi.com
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The antioxidant activity of a series of 4-methylcoumarins, including dihydroxy derivatives, has been evaluated using the FRAP assay, showing a correlation between the antioxidant values from DPPH and FRAP assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It has been employed to determine the cytotoxic effects of DHMC on various cancer cell lines, including A-549, HepG2, Hela, and Hep2. core.ac.uk The results showed that DHMC had cytotoxic effects on these cell lines in a dose-dependent manner. core.ac.uk
Interactive Data Table: Summary of Biochemical Assay Findings for 7,8-Dihydroxy-4-methylcoumarin
| Assay | Purpose | Key Findings |
|---|---|---|
| DPPH | Measures free radical scavenging activity. | Strong, concentration-dependent scavenging activity. researchgate.netmdpi.com |
| ABTS | Measures total antioxidant capacity. | High antioxidant capacity, comparable to standard antioxidants. mdpi.com |
| FRAP | Measures the reduction of ferric iron. | Antioxidant capacity correlates with DPPH assay results. |
| MTT | Measures cell viability and cytotoxicity. | Dose-dependent cytotoxic effects on various cancer cell lines. core.ac.uk |
Western Blotting for Protein Expression Analysis
Western blotting is a key technique used to analyze the expression levels of specific proteins and understand the molecular pathways affected by 7,8-Dihydroxy-4-methylcoumarin.
In studies with A-549 human lung adenocarcinoma cells, Western blot analysis revealed that DHMC treatment led to the downregulation of several proteins involved in cell survival and apoptosis, including Bcl-xl, Bax, p21, Cox-2, and p53, while upregulating c-Myc. researchgate.net Further investigation showed a decrease in phosphorylated ERK (p-ERK), indicating a partial inhibition of the ERK/MAPK signaling pathway. core.ac.ukresearchgate.net This technique was also used to confirm the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic pathway of apoptosis. core.ac.uk
In research on B16F10 melanoma cells, Western blotting was used to investigate the impact of a related compound, 7-hydroxy-4-methylcoumarin, on the expression of melanogenic enzymes. core.ac.uk The results showed a significant increase in the protein expression of tyrosinase, TRP-1, and TRP-2, as well as their transcriptional regulator MITF, in a concentration-dependent manner. core.ac.uk
Future Directions and Research Gaps
Exploration of Broader Therapeutic Potential
The established antioxidant and neuroprotective properties of 7,8-Dihydroxy-4-methylcoumarin (DHMC) provide a strong foundation for exploring its efficacy in a wider range of pathological conditions rooted in oxidative stress. Current research has demonstrated its superb antioxidant and radical scavenging activities, which contribute to the inhibition of lipid peroxidation. researchgate.net This foundational activity suggests potential applications in various chronic diseases.
Key research findings have highlighted its neuroprotective effects. Studies have shown that DHMC can protect against glutamate-induced toxicity in hippocampal cells and reduce infarct volume after cerebral hypoxia/ischemia injury in animal models. nih.gov This positions DHMC as a promising candidate for further investigation in acute and chronic neurological disorders. nih.gov
However, the full spectrum of its therapeutic potential is far from exhausted. The broader coumarin (B35378) family, to which DHMC belongs, is known for a diverse array of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. mdpi.com For instance, other coumarin derivatives have been investigated for their anticancer potential and effects on skin pigmentation. mdpi.com The exploration of DHMC in these areas remains a significant research gap. Future studies should systematically evaluate its efficacy in models of inflammatory diseases, various types of cancer, and other conditions where oxidative stress is a key pathological component.
Table 1: Established and Potential Therapeutic Applications of 7,8-Dihydroxy-4-methylcoumarin
| Therapeutic Area | Observed/Potential Effects | Supporting Evidence |
|---|---|---|
| Neuroprotection | Protects against glutamate toxicity; Reduces ischemic brain injury; Scavenges free radicals. nih.gov | Preclinical in vitro and in vivo studies have confirmed its efficacy in models of oxidative stress-induced neuronal damage. nih.gov |
| Antioxidant | Excellent radical scavenging properties; Inhibits lipid peroxidation. selleckchem.comresearchgate.net | Spectroelectrochemical and in-vivo studies demonstrate potent antioxidant activity. researchgate.netnih.gov |
| Anti-inflammatory | Potential: Related coumarins exhibit anti-inflammatory properties. mdpi.com | This area is largely unexplored for DHMC specifically and requires investigation. |
| Anticancer | Potential: The coumarin scaffold is used in anticancer drug development; some derivatives show antitumor effects. mdpi.comnih.gov | The direct anticancer activity of DHMC has not been thoroughly studied and represents a key area for future research. |
Elucidation of Undiscovered Molecular Mechanisms
The primary known mechanism of action for 7,8-Dihydroxy-4-methylcoumarin is its antioxidant activity. It functions by scavenging free radicals, thereby preventing oxidative damage. nih.gov This has been shown to inhibit glutamate-induced glutathione (B108866) depletion and the generation of reactive oxygen species in neuronal cells. nih.gov Spectroelectrochemical studies have further detailed this process, showing that the anodic oxidation of DHMC occurs through a reversible two-electron process, which leads to the formation of a stable phenoxonium cation or a neutral quinonic product, effectively neutralizing harmful radicals. nih.gov
A more specific mechanism identified in the context of neuroprotection is the regulation of hippocalcin. DHMC was found to inhibit the glutamate-induced depletion of hippocalcin, a protein that plays a crucial role in buffering intracellular calcium and preventing calcium-mediated cell death. nih.gov Attenuation of the decrease in hippocalcin expression was also observed in vivo following hypoxia/ischemia injury. nih.gov
Despite this knowledge, the complete molecular landscape of DHMC's interactions remains to be mapped. Many potential signaling pathways have not yet been investigated. For example, studies on related coumarins have implicated pathways such as cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), extracellular signal-regulated kinase (ERK), and PI3K/Akt in their biological effects. mdpi.com It is crucial to investigate whether DHMC modulates these or other key cellular signaling cascades to fully understand its effects. Uncovering these undiscovered mechanisms could reveal novel therapeutic targets and broaden the compound's applicability.
Table 2: Known and Hypothesized Molecular Mechanisms of 7,8-Dihydroxy-4-methylcoumarin
| Mechanism | Description | Status |
|---|---|---|
| Radical Scavenging | Direct neutralization of free radicals through a two-electron oxidation process. nih.gov | Established |
| Inhibition of Oxidative Stress | Prevents depletion of glutathione and generation of reactive oxygen species. nih.gov | Established |
| Hippocalcin Regulation | Prevents the depletion of hippocalcin, a calcium-buffering protein, in response to excitotoxicity. nih.gov | Established |
| PKA/CREB Pathway Modulation | Hypothesized: This pathway is involved in the action of other coumarins. mdpi.com | Unexplored |
| MAPK Pathway (ERK, JNK, p38) Modulation | Hypothesized: These pathways are known to be affected by related coumarin compounds. mdpi.com | Unexplored |
| PI3K/Akt Pathway Modulation | Hypothesized: A key cell survival pathway that could be a target for DHMC. mdpi.com | Unexplored |
Development of More Potent Derivatives with Improved Efficacy and Safety Profiles
7,8-Dihydroxy-4-methylcoumarin serves as an excellent starting scaffold for the synthesis of novel derivatives. selleckchem.com The chemical structure of coumarins is amenable to modification, allowing for the creation of new compounds with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. ijpcbs.com The concept of molecular hybridization, which combines the coumarin scaffold with other pharmacologically active moieties, presents a promising strategy for developing next-generation therapeutic agents. researchgate.net
The synthesis of derivatives from related coumarins is well-documented. For example, starting from 7-hydroxy-4-methylcoumarin, researchers have synthesized 8-formyl derivatives which can then be reacted with various amines to create novel Schiff bases and other heterocyclic compounds with unique biological activities. researchgate.netdergipark.org.trsemanticscholar.org Similar synthetic strategies could be applied to DHMC to generate a library of novel compounds.
The goal of such derivatization is to build upon the natural activity of the parent compound. By strategically adding or modifying functional groups, medicinal chemists can fine-tune the molecule's properties to increase its interaction with a specific biological target, improve its bioavailability, or reduce potential off-target effects. This targeted approach is essential for translating a promising natural product into a viable drug candidate.
Q & A
Q. Advanced Translational Research
- Dose-Response Curves : Test DHMC across concentrations (e.g., 10–100 mg/kg) with/without physical activity to identify additive vs. synergistic effects .
- Behavioral Cohorts : Stratify animals into DHMC-only, exercise-only, and combination groups, with sham controls. Use actigraphy to monitor activity cycles .
- Multi-Omics Integration : Pair transcriptomics (VEGF, BDNF) with metabolomics (glucose, lipid profiles) to map cross-talk between pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
